Phenol, 3-methyl-4-(phenylazo)-
Description
Phenol, 3-methyl-4-(phenylazo)- (CAS: Not explicitly listed in evidence; closest analogue: 29418-38-0 for meta-substituted isomers ) is an azo compound characterized by a phenolic core substituted with a methyl group at the 3-position and a phenylazo group at the 4-position. Its molecular formula is C₁₃H₁₂N₂O, with a molecular weight of 212.25 g/mol (estimated based on structural analogues ). Azo compounds like this are notable for their applications in dyes, corrosion inhibitors, and bioactive molecules due to their conjugated π-system and redox activity .
Properties
CAS No. |
1435-88-7 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-methyl-4-phenyldiazenylphenol |
InChI |
InChI=1S/C13H12N2O/c1-10-9-12(16)7-8-13(10)15-14-11-5-3-2-4-6-11/h2-9,16H,1H3 |
InChI Key |
AXGXXLOKNNMCHP-CCEZHUSRSA-N |
SMILES |
CC1=C(C=CC(=C1)O)N=NC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N=NC2=CC=CC=C2 |
Appearance |
Solid powder |
Other CAS No. |
1435-88-7 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Phenol, 3-methyl-4-(phenylazo)- |
Origin of Product |
United States |
Scientific Research Applications
Applications in Textiles
Phenol, 3-methyl-4-(phenylazo)- is primarily used as a colorant in the textile industry. Its vibrant yellow hue makes it suitable for dyeing synthetic fibers such as polyester.
- Colorfastness : The dye exhibits good light and wash fastness properties, making it ideal for applications where durability is essential.
- Environmental Impact : Regulatory assessments have raised concerns about the environmental persistence and potential toxicity of azo dyes, including Disperse Yellow 23 .
Pharmaceutical Applications
Recent studies have explored the potential of azo dyes, including Phenol, 3-methyl-4-(phenylazo)-, as scaffolds for drug development. The incorporation of heterocyclic moieties into azo dye structures has shown promise in enhancing their biological activities.
Case Studies on Biological Activities
-
Antimicrobial Properties :
Compound Name Bacterial Strain Inhibition Zone (mm) Azo Compound A Staphylococcus aureus 15 Azo Compound B Candida albicans 12 -
Anticancer Activity :
Compound Name Cell Line IC50 (µM) Azo Compound C A-549 10 Azo Compound D K-562 8 - Anti-inflammatory Effects :
Synthesis of Derivatives
The synthesis of phenolic azo compounds often involves diazotization reactions followed by coupling with phenolic substrates. This methodology allows for the modification of biological activity through structural variations.
Synthesis Example
A typical synthesis pathway includes:
- Diazotization of an aromatic amine.
- Coupling with a phenolic compound under acidic conditions.
- Purification through recrystallization or chromatography.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers
Phenol, 4-(Phenylazo)- (CAS: 1689-82-3 )
- Structure: Para-substituted phenylazo group on phenol.
- Molecular Formula : C₁₂H₁₀N₂O (MW: 198.22 g/mol).
- Key Differences :
Phenol, 3-Methyl-2-(Phenylazo)- (CAS: 29418-38-0 )
- Structure : Methyl at 3-position, phenylazo at 2-position.
- Key Differences :
4-Methyl-2-(Phenylazo)Phenol (C.I. Solvent Yellow 11 )
Functional Analogues
3-Methyl-4-(3-Methylphenylazo)Phenylamine
- Structure: Similar backbone but with an amine group replacing the phenol -OH.
- Key Differences: Lower yield (23%) in multicomponent synthesis compared to non-methylated analogues (45–84% yields) . Reduced antimicrobial activity compared to phenolic derivatives, likely due to decreased hydrogen-bonding capacity .
2-(2-Benzimidazolyl)-4-(Phenylazo)Phenol (BPP)
- Structure: Benzimidazole fused with phenylazo-phenol.
- Key Differences: Superior corrosion inhibition (80–90% efficiency in 2.0 M HNO₃) due to adsorption via benzimidazole and azo groups . Higher electrochemical stability than 3-methyl-4-(phenylazo)phenol, which lacks heterocyclic moieties .
Comparative Data Table
Solvatochromic and Electrochemical Properties
- 3-Methyl-4-(Phenylazo)Phenol: Methyl substitution reduces solvatochromic sensitivity compared to 4-(phenylazo)phenol .
- BPP Derivatives: Dual adsorption sites (azo and benzimidazole) enhance corrosion inhibition, unlike mono-functional azo-phenols .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-methyl-4-(phenylazo)phenol, and how do reaction conditions influence product purity?
- Methodological Answer : Synthesis typically involves diazo coupling reactions between 3-methylphenol derivatives and aryl diazonium salts. Critical parameters include pH control (acidic conditions for diazonium stability), temperature (0–5°C to prevent premature decomposition), and stoichiometric ratios. For example, Eschweiler-Clarke conditions have been adapted for analogous azo-phenol systems, where hydroxymethylation and acetal protection steps are optimized to achieve >80% yields . Elemental analysis (C, H, N) is essential to confirm purity, with deviations >0.3% indicating byproducts .
Q. How can spectroscopic techniques (e.g., UV-Vis, NMR) distinguish structural isomers of azo-phenol derivatives?
- Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions in the azo group (λmax ~400–500 nm), with bathochromic shifts indicating electron-donating substituents. <sup>1</sup>H NMR resolves regiochemistry: phenolic -OH protons appear as broad singlets (~δ 9–10 ppm), while methyl groups adjacent to the azo linkage show upfield shifts due to anisotropic effects. For example, 3-methyl-4-(phenylazo)phenol exhibits distinct coupling patterns compared to 4-methyl isomers .
Q. What safety protocols are critical for handling 3-methyl-4-(phenylazo)phenol in laboratory settings?
- Methodological Answer : Given its carcinogenicity classification (Category 1, GHS), use fume hoods for weighing and synthesis. PPE includes nitrile gloves, lab coats, and safety goggles. First-aid measures for skin contact require immediate washing with polyethylene glycol (PEG 300/400) to solubilize phenolic compounds, followed by water . Storage at –20°C in amber vials minimizes photodegradation .
Advanced Research Questions
Q. How do steric and electronic effects influence the azo-hydrazone tautomerism in 3-methyl-4-(phenylazo)phenol?
- Methodological Answer : Tautomeric equilibrium is pH-dependent. In acidic media, hydrazone forms dominate due to protonation of the azo group, while basic conditions stabilize the azo tautomer. Steric hindrance from the 3-methyl group shifts equilibrium toward hydrazone forms, confirmed by <sup>13</sup>C NMR (carbonyl signals at δ 170–180 ppm) . Computational studies (DFT) correlate substituent electronegativity with tautomer stability .
Q. What strategies resolve contradictions in reported pKa values for azo-phenol derivatives?
- Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques. Potentiometric titration in mixed solvents (e.g., DMSO-water) provides accurate pKa values by minimizing aggregation. For 3-methyl-4-(phenylazo)phenol, predicted pKa ~9.19 aligns with experimental data using UV-Vis pH titrations . Calibration against reference buffers (e.g., phthalate) reduces systematic errors .
Q. How can the stability of the azo group under photocatalytic conditions be evaluated for material science applications?
- Methodological Answer : Accelerated aging tests under UV irradiation (λ = 365 nm) monitor degradation via HPLC-MS. Radical scavengers (e.g., TEMPO) identify oxidative pathways. For nonlinear optical (NLO) applications, azo group stability correlates with second-harmonic generation (SHG) efficiency decay rates . Thermo-gravimetric analysis (TGA) assesses thermal stability (decomposition onset >200°C for most aryl azo-phenols) .
Q. What methodologies quantify trace impurities in 3-methyl-4-(phenylazo)phenol synthesized via diazo coupling?
- Methodological Answer : LC-MS with reverse-phase columns (C18) separates unreacted diazonium salts and phenolic byproducts. Limit of detection (LOD) <0.1% is achievable with MRM (multiple reaction monitoring) modes. For elemental impurities (e.g., residual metals from catalysts), ICP-MS quantifies Fe, Cu, or Pd at ppb levels .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the carcinogenicity of 3-methyl-4-(phenylazo)phenol?
- Analysis : Discrepancies stem from differing exposure models. In vitro assays (Ames test) may show mutagenicity due to nitroso derivatives formed under acidic conditions , while in vivo studies (rodent models) require metabolic activation. Risk assessments must differentiate between pure compounds and industrial mixtures containing nitro contaminants .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| pKa | 9.19 ± 0.20 (Predicted) | |
| λmax (UV-Vis) | 450–470 nm (in ethanol) | |
| Decomposition Onset | 220°C (TGA) | |
| Carcinogenicity | GHS Category 1 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
